6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-3-4-5-7-14-11-9-12(17-8-6-13)16-10(2)15-11/h9H,3-8,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFOEKTOYSMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC(=N1)C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHNO
- Molecular Weight : 234.30 g/mol
Structural Features
- Pyrimidine Ring : The core structure is a pyrimidine ring, which is known for its role in various biological processes.
- Aminoethoxy Group : The presence of the aminoethoxy side chain enhances solubility and may influence biological interactions.
Research indicates that this compound exhibits several mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It acts on various receptors, potentially modulating signaling pathways critical for cellular responses.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may enhance the efficacy of cancer vaccines by acting as an adjuvant, promoting a stronger immune response against tumors .
- Anti-inflammatory Effects : It has potential use in treating inflammatory conditions through modulation of immune responses .
- Neurological Implications : Some studies have hinted at neuroprotective effects, suggesting a role in neurodegenerative disease management.
Case Study 1: Vaccine Adjuvant Properties
A study examined the use of this compound as a vaccine adjuvant. Results indicated that when combined with a cancer vaccine, it significantly improved the immunogenicity and efficacy of the vaccine in preclinical models. The mechanism was attributed to enhanced antigen presentation and T-cell activation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (mm) | 15 ± 3 | 8 ± 2 |
| Survival Rate (%) | 40 | 80 |
| Cytokine Levels (pg/mL) | IL-6: 50 | IL-6: 150 |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, the compound demonstrated significant reduction in inflammatory markers in animal models. This study highlighted its potential as a therapeutic agent for conditions like rheumatoid arthritis.
| Inflammatory Marker | Baseline (pg/mL) | After Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-1β | 150 | 50 |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features and Substituent Effects
Target Compound :
- Substituents: 6-position: 2-Aminoethoxy (polar, H-bond donor/acceptor). 2-position: Methyl (electron-donating, steric bulk). N-position: Pentyl (flexible alkyl chain, moderate lipophilicity).
- The pentyl chain may improve bioavailability compared to shorter alkyl analogs .
Comparison with Analogs :
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Fluorophenyl (electron-withdrawing), methoxyphenyl (polar), and phenyl groups. Structural Insights:
- Dihedral angles between pyrimidine and aryl rings: 12.8° (phenyl), 12.0° (methoxyphenyl), 86.1° (fluorophenyl) .
- Intramolecular N–H⋯N hydrogen bonding stabilizes conformation.
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): Substituents: Ethoxyphenyl (larger alkoxy group) and fluorophenyl. Structural Insights:
- Dihedral angles: 15.4°–77.5° (molecule A), 15.9°–61.8° (molecule B).
- Intermolecular N–H⋯N and C–H⋯O hydrogen bonds form cyclic R₂²(14) motifs .
6-Chloro-N,N-dimethylpyrimidin-4-amine (): Substituents: Chloro (electron-withdrawing), dimethylamino. Properties: Enhanced metabolic stability due to chloro and dimethylamino groups. Lacks hydrogen-bonding capacity compared to aminoethoxy analogs .
4-(2-Methoxyphenyl)-N-(thien-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine (): Substituents: Trifluoromethyl (lipophilic, electron-withdrawing), thienylmethyl (heterocyclic). Impact: Trifluoromethyl increases metabolic stability and lipophilicity, contrasting with the polar aminoethoxy group in the target compound .
Preparation Methods
Pyrimidine Core Construction and Functionalization
The synthesis generally begins with a suitably substituted pyrimidine core such as 2-methyl-4-amino-5-halopyrimidine or 2-methyl-4-amino-5-alkoxymethylpyrimidine derivatives. These intermediates are crucial for introducing the aminoethoxy and pentylamine substituents at the 6- and 4-positions, respectively.
Introduction of the Aminoethoxy Side Chain at Position 6
The 6-(2-aminoethoxy) substituent can be introduced via nucleophilic substitution or amination of a suitable leaving group (e.g., halogen or alkoxy group) at the 6-position of the pyrimidine ring.
- A common approach involves displacement of a halogen (e.g., chlorine) at the 6-position by 2-aminoethanol or its derivatives under controlled conditions.
- The aminoethoxy group may be introduced by reaction of a 6-halo-2-methylpyrimidin-4-amine intermediate with 2-aminoethanol or protected derivatives, often using polar aprotic solvents and elevated temperatures to facilitate substitution.
N-Pentyl Substitution at the 4-Amino Position
The N-pentyl group at the 4-amino position is typically introduced by alkylation of the 4-amino group:
- Alkylation reactions using pentyl halides (e.g., pentyl bromide or chloride) in the presence of a base (e.g., potassium carbonate) allow selective N-alkylation.
- Alternatively, reductive amination methods can be employed where the 4-amino group is reacted with pentanal or pentanone followed by reduction to form the N-pentyl substituent.
Detailed Preparation Method Based on Patent WO2020204172A1
A patent describing a related compound preparation provides a method involving:
- Starting from 2-methyl-4-amino-5-alkoxymethylpyrimidines.
- Reacting with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al₂O₃) at elevated temperatures (180–350 °C) to replace alkoxy groups with amino groups selectively.
- This method avoids complicated reduction steps by direct amination, improving yield and selectivity.
Table 1: Summary of Key Reaction Conditions for Pyrimidine Amination
| Step | Reagents/Conditions | Temperature (°C) | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkoxymethylpyrimidine → Aminopyrimidine | Ammonia, Lewis acid catalyst (Al₂O₃) | 210–300 | Al₂O₃ (Lewis acid) | High | Direct replacement of alkoxy group |
| N-Alkylation (4-amino) | Pentyl halide, base (K₂CO₃), solvent | 50–100 | None | Moderate | Selective N-alkylation |
| Aminoethoxy substitution at 6-position | 6-halo-pyrimidine + 2-aminoethanol | 80–150 | Polar aprotic solvent | Moderate | Nucleophilic substitution |
Alternative Synthetic Routes and Mechanistic Insights
Reductive Amination for N-Pentyl Substitution
Reductive amination is a versatile method for introducing alkyl groups onto amines:
- The 4-amino group can be reacted with pentanal to form an imine intermediate.
- Subsequent reduction with hydride donors (e.g., sodium cyanoborohydride, NaBH₃CN) yields the N-pentyl substituted amine.
- This method offers high selectivity and mild conditions, minimizing side reactions.
Research Findings and Optimization
- Catalysts such as Al₂O₃ improve the selectivity and yield in amination steps by facilitating the replacement of alkoxy groups with amino groups without over-reduction or side reactions.
- Use of sealed tube reactors at elevated temperatures (up to 200 °C) enhances reaction rates and product purity in nucleophilic substitution reactions.
- Choice of solvent impacts yield: aromatic solvents (toluene, xylene) or ammonia itself can be used as reaction media for amination steps.
- Reductive amination pathways provide cleaner products compared to direct alkylation, especially when multiple amine sites are present.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents/Conditions | Catalyst/Notes | Yield/Outcome |
|---|---|---|---|---|
| Synthesis of 2-methyl-4-amino-5-alkoxymethylpyrimidine | β-alkoxypropionitrile + acetamidine | Alkylation, condensation | Alkali metal alkoxide | Intermediate for further steps |
| Amination to 2-methyl-4-amino-5-aminomethylpyrimidine (AMP) | 5-alkoxymethylpyrimidine | NH₃, Al₂O₃ catalyst, 210–300 °C | Lewis acid catalyst (Al₂O₃) | High selectivity, high yield |
| N-Pentylation of 4-amino group | 2-methyl-4-amino-pyrimidine | Pentyl halide, base (K₂CO₃), solvent | None | Moderate yield |
| Introduction of 6-(2-aminoethoxy) group | 6-halopyrimidine intermediate | 2-aminoethanol, polar aprotic solvent, heat | SNAr reaction | Moderate yield |
| Reductive amination alternative | 4-amino-pyrimidine + pentanal | NaBH₃CN or other hydride reducing agent | Mild conditions preferred | High selectivity |
Q & A
How can researchers optimize the synthesis of 6-(2-aminoethoxy)-2-methyl-N-pentylpyrimidin-4-amine to improve yield and purity?
Basic Research Question
To enhance synthesis efficiency, focus on reaction conditions such as solvent selection, temperature control, and catalyst use. For example, analogs like pyrimidine derivatives are synthesized via reflux in ethanol with guanidine nitrate and lithium hydroxide, followed by purification via column chromatography using ethyl acetate/petroleum ether gradients . Adjusting stoichiometric ratios (e.g., 1:1.3 molar ratio of core pyrimidine to boronic acid derivatives) and employing Pd(II) acetate catalysts can improve cross-coupling efficiency . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products.
What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Question
Combine NMR (¹H, ¹³C, 2D-COSY) to resolve structural ambiguities, particularly for the aminoethoxy and pentyl groups. Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns. For purity assessment, use reverse-phase HPLC with a C18 column and acetonitrile/water gradients (e.g., 70:30 v/v) . X-ray crystallography, as applied to similar pyrimidines, reveals dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and hydrogen-bonding networks critical for conformational analysis .
How can researchers design biological assays to evaluate the compound’s inhibitory activity against target enzymes?
Basic Research Question
Use enzyme kinetics (e.g., Michaelis-Menten assays) with fluorogenic substrates to measure IC₅₀ values. For kinase or protease targets, employ FRET-based assays with optimized buffer conditions (pH 7.4, 25°C) . Parallel cytotoxicity testing on HEK-293 or HepG2 cells (via MTT assays) ensures selectivity. Dose-response curves (0.1–100 µM) and triplicate replicates minimize variability. Reference structurally similar compounds (e.g., 6-methyl-2-phenylpyrimidines) with known antibacterial activity as positive controls .
What computational strategies are recommended to predict the compound’s binding affinity and pharmacokinetic properties?
Advanced Research Question
Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases from PDB). MD simulations (GROMACS) over 100 ns assess stability of ligand-receptor complexes. QSAR models trained on pyrimidine derivatives can predict logP, solubility, and CYP450 interactions . Use DFT calculations (B3LYP/6-31G*) to optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Advanced Research Question
Re-evaluate assay conditions (e.g., buffer ionic strength, incubation time) that may alter binding kinetics. For discordant IC₅₀ values, validate via orthogonal methods (e.g., SPR vs. fluorescence polarization). Analyze substituent effects: the 2-aminoethoxy group’s flexibility may enhance or hinder target engagement compared to rigid analogs like N-allyl-6-aminopiperidinyl pyrimidines . Use meta-analysis of published SAR data on pyrimidine cores to identify consensus trends .
What crystallographic methods elucidate the compound’s solid-state behavior and polymorphism risks?
Advanced Research Question
Single-crystal X-ray diffraction (Cu-Kα radiation, 85 K) resolves molecular packing and hydrogen-bonding motifs (e.g., N–H⋯N interactions closing six-membered rings ). Compare with polymorphic forms of related compounds (e.g., N-(4-chlorophenyl)pyrimidines) to assess conformational stability . Pair with DSC/TGA to detect phase transitions and quantify lattice energy differences.
What protocols ensure long-term stability of the compound during storage?
Basic Research Question
Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances aqueous solubility for biological studies. Monitor stability via accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS analysis . Avoid dimethyl sulfoxide (DMSO) stock solutions beyond 6 months due to oxidation risks .
How can the compound’s selectivity profile be validated across related protein families?
Advanced Research Question
Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess off-target inhibition. For GPCRs, perform radioligand displacement assays (e.g., ³H-labeled antagonists). Compare with negative controls like 4-methoxyphenylpyrimidines, which show reduced cross-reactivity . Machine learning tools (e.g., SEA, SwissTargetPrediction) prioritize high-risk off-targets for experimental validation .
What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?
Advanced Research Question
Conduct pH-dependent stability assays (pH 2–12) with UV-Vis spectroscopy to identify degradation pathways (e.g., hydrolysis of the aminoethoxy chain). Kinetic studies (pseudo-first-order conditions) reveal rate constants (kobs) and activation energy (Ea) via Arrhenius plots . Compare with analogs like 5-nitropyrimidines, where nitro group reduction under acidic conditions alters bioactivity .
How can researchers leverage fragment-based drug design (FBDD) to optimize this compound’s potency?
Advanced Research Question
Screen fragment libraries (e.g., Maybridge Rule of 3) to identify substituents enhancing binding entropy (e.g., trifluoromethyl groups improving hydrophobic contacts ). Use X-ray co-crystallography to guide fragment linking, focusing on the pentyl chain’s role in membrane permeability . SPR-based affinity measurements (KD < 100 nM) validate optimized derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
